molecular formula C20H24N6O4S B11303444 3,5-dimethyl-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)isoxazole-4-sulfonamide

3,5-dimethyl-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)isoxazole-4-sulfonamide

Cat. No.: B11303444
M. Wt: 444.5 g/mol
InChI Key: MRMVACYQETWAOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DIMETHYL-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-1,2-OXAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of oxazole sulfonamides This compound is characterized by its unique structure, which includes a morpholine ring, a pyrimidine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-1,2-OXAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often begins with the synthesis of the pyrimidine and morpholine derivatives, followed by their coupling with the oxazole ring. The reaction conditions usually involve the use of solvents such as ethanol or tetrahydrofuran (THF) and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-1,2-OXAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3,5-DIMETHYL-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-1,2-OXAZOLE-4-SULFONAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-1,2-OXAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3,5-DIMETHYL-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-1,2-OXAZOLE-4-SULFONAMIDE include:

Uniqueness

What sets 3,5-DIMETHYL-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-1,2-OXAZOLE-4-SULFONAMIDE apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C20H24N6O4S

Molecular Weight

444.5 g/mol

IUPAC Name

3,5-dimethyl-N-[4-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C20H24N6O4S/c1-13-12-18(23-20(21-13)26-8-10-29-11-9-26)22-16-4-6-17(7-5-16)25-31(27,28)19-14(2)24-30-15(19)3/h4-7,12,25H,8-11H2,1-3H3,(H,21,22,23)

InChI Key

MRMVACYQETWAOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NS(=O)(=O)C4=C(ON=C4C)C

Origin of Product

United States

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